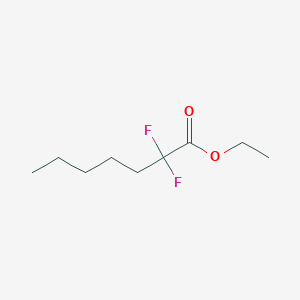
Ethyl 2,2-Difluoroheptanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,2-Difluoroheptanoate is an organic compound with the molecular formula C9H16F2O2 It is an ester derived from heptanoic acid, where two hydrogen atoms on the second carbon are replaced by fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2,2-Difluoroheptanoate can be synthesized through several methods. One common approach involves the esterification of 2,2-difluoroheptanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct fluorination of ethyl heptanoate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. This reaction is usually carried out at low temperatures to control the reactivity of the fluorinating agent and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.
化学反应分析
Types of Reactions
Ethyl 2,2-Difluoroheptanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,2-difluoroheptanoic acid, while reduction could produce 2,2-difluoroheptanol.
科学研究应用
Ethyl 2,2-Difluoroheptanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways, as fluorine atoms can mimic hydrogen atoms while providing unique spectroscopic properties.
Medicine: Fluorinated esters like this compound are explored for their potential as prodrugs, where the ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: It is used in the development of specialty chemicals and as an intermediate in the production of agrochemicals and polymers.
作用机制
The mechanism by which Ethyl 2,2-Difluoroheptanoate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, where the fluorine atoms can influence binding affinity and specificity. The ester linkage can be hydrolyzed by esterases, releasing the active 2,2-difluoroheptanoic acid, which can then participate in various metabolic pathways.
相似化合物的比较
Ethyl 2,2-Difluoroheptanoate can be compared with other fluorinated esters such as Ethyl 2,2-Difluorohexanoate and Ethyl 2,2-Difluoropentanoate. These compounds share similar structural features but differ in the length of their carbon chains, which can influence their physical properties and reactivity. The presence of fluorine atoms in these esters imparts unique characteristics, such as increased lipophilicity and metabolic stability, making them valuable in various applications.
属性
IUPAC Name |
ethyl 2,2-difluoroheptanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2O2/c1-3-5-6-7-9(10,11)8(12)13-4-2/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSMEABDTQHHHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)OCC)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














